molecular formula C10H19N2O13P3 B12293522 P-P-P-h56Thy-ddRibf

P-P-P-h56Thy-ddRibf

Cat. No.: B12293522
M. Wt: 468.18 g/mol
InChI Key: CTZCCNOQWPRNSP-ZHFSPANRSA-N
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Description

P-P-P-h56Thy-ddRibf is a synthetic compound with unique properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-P-P-h56Thy-ddRibf involves multiple steps, including the use of specific reagents and catalysts. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization to maintain consistency and efficiency. The use of advanced technologies, such as high-throughput screening and process analytical technology (PAT), helps in achieving high-quality production.

Chemical Reactions Analysis

Types of Reactions

P-P-P-h56Thy-ddRibf undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

P-P-P-h56Thy-ddRibf has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and as a tool for probing cellular mechanisms.

    Medicine: this compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an additive in industrial processes.

Mechanism of Action

The mechanism of action of P-P-P-h56Thy-ddRibf involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

P-P-P-h56Thy-ddRibf is compared with other similar compounds to highlight its uniqueness:

    Thiophosphate Compounds: These compounds share some structural similarities but differ in their chemical reactivity and applications.

    Phosphorothioates: Similar in structure, these compounds have distinct properties and uses in different fields.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse applications, and specific mechanism of action make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H19N2O13P3

Molecular Weight

468.18 g/mol

IUPAC Name

[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H19N2O13P3/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h6-8H,2-5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t6?,7-,8+/m0/s1

InChI Key

CTZCCNOQWPRNSP-ZHFSPANRSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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